molecular formula C14H13N3O3 B5679744 2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5679744
M. Wt: 271.27 g/mol
InChI Key: XCEZZGKIVCCCAU-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a nitrophenyl group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2-nitrobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and acylation steps to yield the final product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethyl group can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2-nitrophenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(16-10-11-5-7-15-8-6-11)9-12-3-1-2-4-13(12)17(19)20/h1-8H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZZGKIVCCCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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